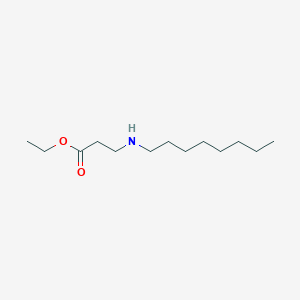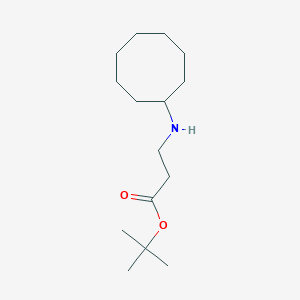![molecular formula C17H27NO2 B6340568 tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate CAS No. 1221341-33-8](/img/structure/B6340568.png)
tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate (TBPA) is a structural isomer of tert-butyl 3-[(4-methylbutan-2-yl)amino]propanoate (TMBPA). It is a member of the tert-butyl ester family and is used as a reagent in various chemical reactions. TBPA is a colorless, odorless, crystalline solid with a melting point of 92-94°C. It is soluble in most organic solvents and has a low vapor pressure.
Aplicaciones Científicas De Investigación
Nonchromatographic Bioseparation Processes
Three-phase partitioning (TPP) has emerged as an efficient, economical, and scalable approach for the separation and purification of bioactive molecules from natural sources. This method, applicable in food, cosmetics, and medicine, involves the use of tert-butyl alcohol as a critical component in the TPP system, facilitating the extraction, separation, and purification of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. The versatility and potential for future development of TPP technology highlight its significance in bioprocessing and biomanufacturing fields (Yan et al., 2018).
Environmental Impact and Biodegradation
Research on the environmental occurrence, fate, and biodegradation pathways of compounds related to tert-butyl alcohol, such as ethyl tert-butyl ether (ETBE), sheds light on the microbial degradation mechanisms in soil and groundwater. These studies are crucial for understanding the environmental impact of tert-butyl alcohol derivatives and developing strategies for mitigating pollution (Thornton et al., 2020).
Synthetic Organic Chemistry
The use of tert-butyl alcohol derivatives in organic synthesis, particularly in the context of catalyst development and the synthesis of complex organic molecules, represents a significant area of application. For example, metal cation-exchanged clay catalysts have been utilized for various organic synthesis reactions, demonstrating the role of tert-butyl alcohol derivatives in facilitating these processes (Tateiwa et al., 1997).
Neurotoxicity Evaluation
Studies on the neurotoxic effects of butanol derivatives, including tert-butanol, provide insights into their potential mechanisms of neurotoxicity and developmental neurotoxicity. This research is vital for assessing the risks associated with exposure to these compounds and understanding their effects on neurological development (Bale & Lee, 2016).
Propiedades
IUPAC Name |
tert-butyl 3-(4-phenylbutan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-14(10-11-15-8-6-5-7-9-15)18-13-12-16(19)20-17(2,3)4/h5-9,14,18H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHVBFCAXDTMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340505.png)
![tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340513.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)
![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)
![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)
![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B6340577.png)
![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)
![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)
![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)
![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)